molecular formula C11H10FNO B11908430 6-Fluoro-2,5-dimethylquinolin-8-ol

6-Fluoro-2,5-dimethylquinolin-8-ol

Cat. No.: B11908430
M. Wt: 191.20 g/mol
InChI Key: YNLDLAUHFRFOBQ-UHFFFAOYSA-N
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Description

6-Fluoro-2,5-dimethylquinolin-8-ol is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,5-dimethylquinolin-8-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate under acidic conditions to form an intermediate, which is then cyclized to yield the desired quinoline derivative . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a catalyst and a temperature range of 100-150°C .

Industrial Production Methods

Industrial production of fluorinated quinolines, including this compound, often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,5-dimethylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

6-Fluoro-2,5-dimethylquinolin-8-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: Lacks the methyl groups present in 6-Fluoro-2,5-dimethylquinolin-8-ol.

    2,5-Dimethylquinoline: Does not contain the fluorine atom.

    8-Hydroxyquinoline: Lacks both the fluorine and methyl groups.

Uniqueness

This compound is unique due to the presence of both fluorine and methyl groups, which enhance its biological activity and chemical stability. This combination of substituents makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

6-fluoro-2,5-dimethylquinolin-8-ol

InChI

InChI=1S/C11H10FNO/c1-6-3-4-8-7(2)9(12)5-10(14)11(8)13-6/h3-5,14H,1-2H3

InChI Key

YNLDLAUHFRFOBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2O)F)C

Origin of Product

United States

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